molecular formula C21H26FN3O B7517851 4-(2-fluorophenyl)-N-(4-phenylbutan-2-yl)piperazine-1-carboxamide

4-(2-fluorophenyl)-N-(4-phenylbutan-2-yl)piperazine-1-carboxamide

Cat. No. B7517851
M. Wt: 355.4 g/mol
InChI Key: NWLHBDBOTPBRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-fluorophenyl)-N-(4-phenylbutan-2-yl)piperazine-1-carboxamide, also known as FPBPP, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. FPBPP is a piperazine derivative that has been synthesized through a multi-step process.

Mechanism of Action

4-(2-fluorophenyl)-N-(4-phenylbutan-2-yl)piperazine-1-carboxamide acts as a partial agonist at the 5-HT1A receptor, meaning that it can activate the receptor but only to a limited extent. It has also been found to act as an antagonist at the 5-HT2A receptor, blocking the effects of serotonin at this receptor. The exact mechanism of action of 4-(2-fluorophenyl)-N-(4-phenylbutan-2-yl)piperazine-1-carboxamide is still being studied, but its ability to selectively target different serotonin receptors makes it a valuable tool for understanding the complex interactions between serotonin and the brain.
Biochemical and Physiological Effects:
4-(2-fluorophenyl)-N-(4-phenylbutan-2-yl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, particularly in the brain. It has been found to increase the release of dopamine and norepinephrine in certain brain regions, as well as increase the activity of certain neurotransmitter systems. It has also been found to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential as a therapeutic agent for anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-fluorophenyl)-N-(4-phenylbutan-2-yl)piperazine-1-carboxamide for lab experiments is its high affinity for the 5-HT1A receptor. This makes it a valuable tool for studying the effects of serotonin on the brain, particularly in relation to anxiety and depression. However, its limited ability to activate the receptor may limit its usefulness in certain experiments. Additionally, its affinity for other serotonin receptors may complicate the interpretation of results.

Future Directions

There are several potential future directions for research involving 4-(2-fluorophenyl)-N-(4-phenylbutan-2-yl)piperazine-1-carboxamide. One area of interest is its potential as a therapeutic agent for anxiety and depression. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the complex interactions between serotonin and the brain. Future research may also focus on optimizing the synthesis of 4-(2-fluorophenyl)-N-(4-phenylbutan-2-yl)piperazine-1-carboxamide to increase yield and purity, making it more accessible for research applications.

Synthesis Methods

The synthesis of 4-(2-fluorophenyl)-N-(4-phenylbutan-2-yl)piperazine-1-carboxamide involves a multi-step process that begins with the reaction of 2-fluoroaniline with 4-phenylbutan-2-ol to form 4-(2-fluorophenyl)-4-phenylbutan-2-ol. This intermediate product is then reacted with phosgene to form 4-(2-fluorophenyl)-4-phenylbutan-2-yl chloroformate, which is then reacted with piperazine to form 4-(2-fluorophenyl)-N-(4-phenylbutan-2-yl)piperazine-1-carboxamide. The synthesis of 4-(2-fluorophenyl)-N-(4-phenylbutan-2-yl)piperazine-1-carboxamide has been optimized to increase yield and purity, making it a viable option for research applications.

Scientific Research Applications

4-(2-fluorophenyl)-N-(4-phenylbutan-2-yl)piperazine-1-carboxamide has shown potential for use in scientific research, particularly in the study of serotonin receptors. It has been found to have high affinity for the 5-HT1A receptor, making it a useful tool for studying the effects of serotonin on the brain. 4-(2-fluorophenyl)-N-(4-phenylbutan-2-yl)piperazine-1-carboxamide has also been shown to have affinity for other serotonin receptors, including 5-HT2A and 5-HT2C. Its ability to selectively target these receptors makes it a valuable compound for studying the role of serotonin in various physiological and pathological conditions.

properties

IUPAC Name

4-(2-fluorophenyl)-N-(4-phenylbutan-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c1-17(11-12-18-7-3-2-4-8-18)23-21(26)25-15-13-24(14-16-25)20-10-6-5-9-19(20)22/h2-10,17H,11-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLHBDBOTPBRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorophenyl)-N-(4-phenylbutan-2-yl)piperazine-1-carboxamide

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